molecular formula C20H14Cl2N4OS B12003753 5-(2,4-dichlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(2,4-dichlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B12003753
M. Wt: 429.3 g/mol
InChI Key: VDWBMMHVRBZXQO-FOKLQQMPSA-N
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Description

5-(2,4-DICHLOROPHENYL)-4-{[(E)-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DICHLOROPHENYL)-4-{[(E)-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the 2,4-dichlorophenyl group: This step often involves a substitution reaction where a suitable precursor is reacted with 2,4-dichlorophenyl halides under basic conditions.

    Methoxynaphthyl group attachment: The methoxynaphthyl group can be introduced through a condensation reaction with the corresponding aldehyde.

    Formation of the hydrosulfide group: This can be achieved by treating the intermediate compound with hydrogen sulfide or a suitable sulfur donor under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Dihydro derivatives.

    Substitution products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

The compound may have potential therapeutic applications, particularly as an antifungal, antibacterial, or anticancer agent, due to the known biological activities of triazole derivatives.

Industry

In the industrial sector, the compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-DICHLOROPHENYL)-4-{[(E)-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE would depend on its specific biological target. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The molecular targets could include cytochrome P450 enzymes, kinases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

Uniqueness

The unique structural features of 5-(2,4-DICHLOROPHENYL)-4-{[(E)-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE, such as the combination of the dichlorophenyl and methoxynaphthyl groups, may confer distinct biological activities or improved pharmacokinetic properties compared to other triazole derivatives.

Properties

Molecular Formula

C20H14Cl2N4OS

Molecular Weight

429.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H14Cl2N4OS/c1-27-18-9-6-12-4-2-3-5-14(12)16(18)11-23-26-19(24-25-20(26)28)15-8-7-13(21)10-17(15)22/h2-11H,1H3,(H,25,28)/b23-11+

InChI Key

VDWBMMHVRBZXQO-FOKLQQMPSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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